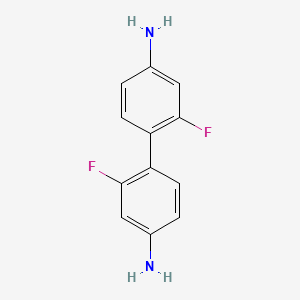

4,4'-Diamino-2,2'-difluorobiphenyl

説明

Contextualization of Substituted Biphenyls and Diamines in Contemporary Organic Synthesis and Materials Science

Substituted biphenyls and diamines are two fundamental classes of compounds that play crucial roles in modern chemistry.

Substituted Biphenyls: Biphenyl (B1667301) consists of two phenyl rings linked by a single carbon-carbon bond. wikipedia.org The substitution on these rings dramatically influences the molecule's properties and reactivity. A key feature of many ortho-substituted biphenyls is atropisomerism, a type of stereoisomerism arising from restricted rotation around the single bond due to steric hindrance. libretexts.orgstackexchange.comnumberanalytics.com This can result in stable, chiral molecules even without a traditional chiral center. stackexchange.com In materials science, biphenyl units are incorporated into polymers to enhance thermal stability and confer specific mechanical properties. biosynce.com They are notable precursors in the synthesis of liquid-crystal polymers (LCPs), where the rigid biphenyl structure contributes to the formation of highly ordered, high-strength, and heat-resistant materials. biosynce.com

Diamines: Diamines are organic compounds containing two amino (-NH2) functional groups. wikipedia.org They are essential monomers in the synthesis of several major classes of polymers, including polyamides (like Nylon), polyimides, and polyureas. wikipedia.orgnih.gov The amino groups are reactive and participate in condensation polymerization reactions with compounds like dicarboxylic acids or dianhydrides. wikipedia.orgscirp.org The structure of the diamine monomer—whether it is aliphatic or aromatic, rigid or flexible—is a critical determinant of the final polymer's characteristics. Incorporating specific diamines can enhance properties such as thermal stability, mechanical strength, and chemical resistance in the resulting polymer. specialchem.comacs.org Aromatic diamines, in particular, are used to create high-performance polymers known for their exceptional heat resistance. scirp.org

Research Significance and Interdisciplinary Relevance of 4,4'-Diamino-2,2'-difluorobiphenyl

This compound (CAS No: 316-64-3) is a fluorinated aromatic diamine that combines the structural features of both compound classes discussed above. lookchem.com Its significance lies in its role as a specialized monomer for creating high-performance fluorinated polyimides (FPIs). acs.org

The strategic placement of fluorine atoms at the ortho-positions (2 and 2') and amino groups at the para-positions (4 and 4') of the biphenyl backbone gives the molecule a unique set of properties. lookchem.com The fluorine atoms are highly electronegative and contribute to several desirable effects in the resulting polymers. These include:

Lowered Dielectric Constant: The presence of fluorine reduces the polarizability of the polymer chains, leading to materials with low dielectric constants, which is a critical requirement for microelectronic applications like high-frequency circuits. acs.orgmdpi.comrsc.org

Reduced Moisture Absorption: Fluorinated polymers are hydrophobic, meaning they absorb less water. acs.orgrsc.org This is advantageous for applications in humid environments and for maintaining stable electrical properties. mdpi.com

Enhanced Optical Transparency: FPIs often exhibit high optical transparency and low color, making them suitable for optical components and waveguide circuits. rsc.orgjst.go.jp

The amino groups provide the necessary reactivity for polymerization with dianhydrides to form the imide linkages characteristic of polyimides. The biphenyl core imparts rigidity and thermal resistance to the polymer backbone. osti.gov

Due to this exceptional combination of properties, polymers derived from this compound are investigated for interdisciplinary applications in fields such as:

Aerospace: For components that require thermal stability, chemical resistance, and light weight. mdpi.comtaiwannews.com.tw

Electronics: As insulating films, flexible printed circuit substrates, and materials for semiconductor manufacturing, where low dielectric constants and thermal stability are paramount. mdpi.comtaiwannews.com.tw

Optoelectronics: In the fabrication of optical waveguides, filters, and other components that demand high transparency and thermal resistance. jst.go.jp

The research into this compound and its corresponding polymers is a prime example of molecular engineering, where the careful design of a monomer is used to fine-tune the macroscopic properties of a material for advanced technological applications. acs.orgrsc.org

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 316-64-3 musechem.com |

| Molecular Formula | C₁₂H₁₀F₂N₂ musechem.com |

| Molecular Weight | 220.22 g/mol musechem.com |

| Appearance | Solid at room temperature |

| Melting Point | 115-116 °C lookchem.com |

| Boiling Point | 346.9±37.0 °C (Predicted) lookchem.com |

| Density | 1.313±0.06 g/cm³ (Predicted) lookchem.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | DADFB |

| 4,4'-diaminobiphenyl | Benzidine |

| 4,4'-dinitro-2,2'-difluorobiphenyl | |

| 2,2'-Difluorobenzidine | |

| 4,4'-Difluorobiphenyl | |

| 4,4'-diamino-2,2'-biphenyldisulfonic acid | |

| 4,4'-diamino-2,2'-dicarboxybiphenyl | |

| Biphenyl | Diphenyl |

| 4,4'-Diamino-2,2'-dichlorobiphenyl | |

| 4,4′-diamino-2,2′-stilbenedisulfonic acid | DSD |

| 4-nitrotoluene-2-sulfonic acid | |

| 4,4′-dinitro-2,2′-stilbenedisulfonic acid | |

| 2,2'-dimethyl-4,4'-diaminobiphenyl | |

| 4,4'-diamino-p-terphenyl | DATP |

| Pyromellitic dianhydride | PMDA |

| Biphenyl tetracarboxylic dianhydride | BPDA |

| 9,9-bis(trifluoromethyl)-xanthene-2,3,6,7-tetracarboxylic dianhydride | |

| 9-phenyl-9-trifluoromethyl-xanthene-2,3,6,7-tetracarboxylic dianhydride | |

| 4,4′-(hexafluoroisopropylidene)diphthalic anhydride | 6FDA |

| 9,9-bis(trifluoromethyl)xanthene- 2,3,6,7-tetracarboxylic dianhydride | 6FCDA |

| 2,5-bis[(4-aminophenoxy)phenyl]diphenylphosphine oxide | BADPO |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJAPRRUOIMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4,4 Diamino 2,2 Difluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 4,4'-Diamino-2,2'-difluorobiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of the molecule's connectivity and electronic environment.

Proton and Carbon-13 NMR for Aromatic and Amine Environments

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would be characterized by signals from the aromatic protons and the amine (-NH₂) groups. Due to the molecule's symmetry, only three distinct signals would be expected for the aromatic protons. The protons on each phenyl ring are chemically equivalent. The amine protons would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding. The aromatic protons would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would show six distinct signals corresponding to the six chemically different carbon atoms in the symmetric molecule. The chemical shifts are significantly influenced by the attached functional groups. The carbons bonded to fluorine (C-F) would show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to the amino groups (C-NH₂) would also be shifted downfield. The remaining aromatic carbons would appear in the typical aromatic region, with their specific shifts influenced by the relative positions of the fluorine and amino substituents.

Predicted NMR Data (Illustrative)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~ 6.5 - 7.2 | Complex multiplets | Aromatic CH |

| ¹H | ~ 3.5 - 5.0 | Broad singlet | NH₂ |

| ¹³C | ~ 155 - 165 | Doublet, ¹JCF ≈ 240-260 Hz | C2, C2' (C-F) |

| ¹³C | ~ 140 - 150 | Singlet | C4, C4' (C-NH₂) |

Fluorine-19 NMR for Fluorine Atom Proximity and Coupling

Fluorine-19 (¹⁹F) NMR is highly sensitive and provides valuable information about the electronic environment of fluorine atoms. huji.ac.ilnih.govcolorado.edu For this compound, a single signal would be expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal, typically referenced to CFCl₃, would be characteristic of a fluorine atom attached to an aromatic ring. colorado.eduwikipedia.org This signal would be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta H-F coupling).

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic rings, helping to trace the connectivity of the spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons, such as C1, C1', C2, C2', C4, and C4', by observing their long-range couplings to the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the through-space proximity of atoms, which is useful for determining the preferred conformation and the dihedral angle between the two phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to obtain a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C-F, C-N, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine groups would typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibration would result in a strong absorption band in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and C-H stretching above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-C inter-ring stretching vibration, expected around 1280-1300 cm⁻¹, is also typically Raman active and can provide information about the conformation of the biphenyl (B1667301) system.

Characteristic Vibrational Frequencies (Illustrative)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| C-C Inter-ring Stretch | 1280 - 1300 | Raman |

| C-F Stretch | 1100 - 1300 | IR |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Investigation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization, which can provide structural clues. For this compound (C₁₂H₁₀F₂N₂), the exact mass is 220.0815 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 220. Due to the presence of two nitrogen atoms, this molecular weight is an even number, consistent with the nitrogen rule. Common fragmentation pathways for aromatic amines and fluorinated compounds could include:

Loss of a hydrogen atom to form the [M-1]⁺ ion.

Loss of HCN or NH₂ radicals.

Cleavage of the biphenyl C-C bond, although this is less common for the stable biphenyl system.

Loss of fluorine or HF is also possible, though the C-F bond is very strong.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Advanced Thermal Analysis in the Context of Polymer Precursor Studies

The thermal stability of a monomer is a critical parameter in the synthesis of high-performance polymers, as it dictates the processing window and the ultimate properties of the resulting material. For this compound, a key monomer in the production of advanced polyimides and other thermally stable polymers, a thorough understanding of its behavior at elevated temperatures is paramount. Advanced thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide invaluable insights into its thermal stability, decomposition profile, and phase transitions. This data is crucial for optimizing polymerization conditions and ensuring the integrity of the polymer backbone.

Thermogravimetric Analysis (TGA) is instrumental in determining the thermal stability and decomposition characteristics of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA can identify the onset of thermal decomposition, the temperature at which the maximum rate of decomposition occurs, and the amount of residual char at high temperatures. For a high-purity monomer like this compound, a single-step decomposition is generally expected in an inert atmosphere.

The data obtained from TGA is critical for establishing the upper temperature limit for handling and processing the monomer during polymerization. The synthesis of polyimides, for instance, often involves a high-temperature imidization step. researchgate.net The thermal stability of the diamine monomer must be sufficient to withstand these conditions without significant degradation, which could otherwise lead to chain termination and a reduction in the final polymer's molecular weight and mechanical properties.

Differential Scanning Calorimetry (DSC) complements TGA by providing information on the phase transitions of this compound as a function of temperature. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of key thermal events such as melting, crystallization, and glass transitions.

For a crystalline solid like this compound, a DSC thermogram would typically show a sharp endothermic peak corresponding to its melting point. The precise temperature and enthalpy of melting are important parameters for polymer synthesis, as they influence the dissolution and reactivity of the monomer in the polymerization medium. A high melting point is characteristic of rigid aromatic structures and can impact the choice of solvent and reaction temperature.

The following table illustrates the type of data that would be obtained from a comprehensive thermal analysis of this compound. Please note that the values presented here are hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

| Thermal Property | Method | Typical Expected Value | Significance in Polymer Synthesis |

| Onset of Decomposition (Td,onset) | TGA | > 300 °C | Defines the upper limit of the processing temperature window. |

| Temperature of Maximum Decomposition Rate (Td,max) | TGA | > 350 °C | Indicates the point of greatest thermal instability. |

| Char Yield at 800 °C | TGA | > 40% | A higher char yield is often correlated with better flame retardancy in the resulting polymer. |

| Melting Point (Tm) | DSC | 150 - 200 °C | Influences monomer solubility and the energy required for polymerization. |

| Enthalpy of Fusion (ΔHf) | DSC | 20 - 40 kJ/mol | Provides insight into the crystallinity and intermolecular forces of the monomer. |

In the context of its role as a polymer precursor, the thermal analysis of this compound is not merely an academic exercise. The data from TGA and DSC directly informs the design of polymerization processes. For example, the imidization step in polyimide synthesis must be carried out at a temperature that is high enough to ensure complete cyclization but below the decomposition temperature of the diamine monomer to prevent degradation. researchgate.net

Furthermore, the thermal history of the monomer can affect its reactivity. Any thermal degradation prior to polymerization can introduce impurities that may act as chain terminators or create defects in the polymer structure, ultimately compromising the thermal and mechanical performance of the final material. Therefore, a detailed understanding of the thermal behavior of this compound is a prerequisite for the successful synthesis of high-performance polymers with predictable and reproducible properties. The fluorinated nature of this diamine is expected to impart desirable properties such as enhanced thermal stability to the resulting polymers. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies on 4,4 Diamino 2,2 Difluorobiphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,4'-Diamino-2,2'-difluorobiphenyl. These methods provide a microscopic view of the molecule's electronic framework and spatial arrangement.

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Properties

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the ground state properties of molecules. DFT, particularly with hybrid functionals like B3LYP, is widely used to calculate the optimized molecular geometry, bond lengths, and bond angles. researchgate.netnih.gov For substituted biphenyl (B1667301) systems, DFT calculations with a basis set like 6-31G(d,p) can accurately predict the molecule's three-dimensional structure. researchgate.net

Ab initio methods, while computationally more intensive, offer a high level of theory and are used for benchmarking results. nih.gov For instance, in a study on a related compound, 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, DFT was used to optimize the geometry, and the results were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Such studies establish the reliability of the chosen computational methods for predicting the structural parameters of complex organic molecules.

Table 1: Representative Calculated Bond Lengths and Angles for a Substituted Biphenyl Amine

| Parameter | Calculated Value (DFT/B3LYP/6-31G(d,p)) |

| C-C (inter-ring) | 1.49 Å |

| C-N | 1.40 Å |

| C-F | 1.36 Å |

| C-N-H angle | 114.5° |

| Dihedral Angle | ~55° |

Note: This data is illustrative and based on typical values for similar substituted biphenyls. Specific values for this compound would require a dedicated computational study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to undergo electronic transitions. nih.gov

For aromatic amines, the HOMO is typically localized on the phenyl rings and the amino groups, which act as electron-donating centers. The LUMO is often distributed across the biphenyl backbone. The presence of fluorine atoms, being electronegative, can influence the energy levels of these orbitals. A smaller HOMO-LUMO gap suggests higher chemical reactivity and polarizability. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Representative Diamine

| Orbital | Energy (eV) |

| HOMO | -5.2 eV |

| LUMO | -1.8 eV |

| HOMO-LUMO Gap | 3.4 eV |

Note: These values are representative for similar aromatic diamines and serve to illustrate the concept. The exact values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface illustrates the regions of positive and negative electrostatic potential. researchgate.net

In this compound, the regions around the nitrogen atoms of the amino groups are expected to show a negative potential (red/yellow), indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, the hydrogen atoms of the amino groups would exhibit a positive potential (blue), highlighting their electrophilic nature. The electronegative fluorine atoms would also create regions of negative potential. nih.govresearchgate.net MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Rotational Energy Barriers in Fluorinated Biphenyl Diamines

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho substituents. The rotation around the central C-C bond is a key conformational feature. Computational methods can be used to calculate the rotational energy barrier, which is the energy required to move from the stable, twisted conformation to a planar or perpendicular transition state. biomedres.us

For this compound, the fluorine atoms at the 2 and 2' positions introduce significant steric repulsion, leading to a relatively high rotational barrier and a pronounced dihedral angle in the ground state. The amino groups at the 4 and 4' positions have a lesser steric impact but contribute to the electronic properties of the rotational barrier. Studies on similar biphenyls have shown that the rotation from a dihedral angle of 45° to 90° can be modeled as a simple physical rotation. biomedres.us

Computational Prediction and Interpretation of Spectroscopic Parameters, including Long-Range Coupling Constants

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For instance, DFT calculations can be used to compute vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.

In fluorinated compounds, the prediction of long-range coupling constants, such as 1H-19F and 13C-19F couplings, is of particular interest. These couplings are sensitive to the molecular conformation, including the dihedral angle between the phenyl rings. Computational analysis can help in correlating these coupling constants with the conformational preferences of the molecule.

Simulation of Reaction Mechanisms and Transition States in Derivatization Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, this could involve simulating its derivatization, such as polymerization reactions to form polyimides.

By mapping the potential energy surface of a reaction, chemists can calculate activation energies and determine the most likely reaction pathway. For example, in the synthesis of a Schiff base from a related amine, DFT calculations could be used to model the reaction steps, providing insights into the reaction's feasibility and kinetics. nih.gov This predictive capability is crucial for designing new materials and optimizing synthetic routes.

Applications of 4,4 Diamino 2,2 Difluorobiphenyl in Advanced Materials Science

As a Building Block in Polymer Chemistry

The bifunctional nature of 4,4'-Diamino-2,2'-difluorobiphenyl, with its two reactive amine groups, allows it to be readily incorporated into various polymer backbones through polycondensation reactions. Its rigid biphenyl (B1667301) core and electron-withdrawing fluorine substituents are instrumental in developing advanced polymers with superior thermal, mechanical, and optical properties.

Synthesis of Conjugated Polymers for Organic Optoelectronics and Solar Cells

Conjugated polymers are essential materials for organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the electronic properties of the polymers, including their energy levels (HOMO/LUMO) and bandgap. The introduction of fluorine atoms into the polymer backbone is a well-established strategy to modulate these properties.

While direct synthesis of conjugated polymers from this compound is an emerging area of research, the use of structurally similar fluorinated diamines, such as 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), in polyimides for optoelectronic applications demonstrates the potential. titech.ac.jp Fluorinated polyimides exhibit high optical transparency and low optical loss, which are critical for applications like polymer optical waveguides. titech.ac.jp For instance, a polyimide derived from TFDB and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) shows a very low optical loss of 0.3 dB/cm at the telecommunication wavelength of 1.3 µm. titech.ac.jp

Furthermore, the fluorine content allows for precise control over the refractive index of the material, a key requirement for designing optoelectronic components. titech.ac.jp The electron-withdrawing nature of fluorine atoms tends to lower the HOMO level of the polymer, which can improve stability against oxidation and facilitate better energy level alignment with other materials in a device stack. Anthracene-based materials, for example, have been proposed for various optoelectronic applications, and the ability to modify precursors can generate fully conjugated polymers with reduced bandgaps suitable for these uses. nih.gov The incorporation of monomers like this compound into conjugated polymer backbones is a promising route to fine-tune the optoelectronic characteristics for next-generation flexible and transparent devices.

Formation of Polyimides, Polyamides, and Polybenzoxazoles with Enhanced Properties

High-performance polymers are defined by their ability to withstand demanding conditions, including high temperatures and harsh chemical environments, while retaining their structural integrity and functional properties. The integration of this compound into polymer chains has proven to be an effective method for enhancing these characteristics.

Polyimides (PIs): Fluorinated polyimides are renowned for their exceptional combination of properties. The use of fluorinated diamines leads to polymers with low dielectric constants, low water absorption, and high optical transparency. titech.ac.jp The non-coplanar conformation induced by substituents on the biphenyl unit enhances the solubility and processability of the polyimides without compromising their high glass transition temperatures (Tg). nasa.gov For example, copolymerized polyimide films containing fluorine show significantly improved transmittance in the visible light spectrum, high tensile strength, and excellent thermal stability, with mass retention rates above 50% at 800°C. scielo.br

| Polymer System | Key Monomers | Glass Transition Temp. (Tg) | Tensile Strength | Key Feature | Reference |

|---|---|---|---|---|---|

| Fluorinated Copolymer PI | 6FDA, ODPA, BPDA, ODA | 260-275 °C | - | High transmittance and thermal stability | scielo.br |

| FLPI-2 | FDAn, ABTFMB | >420 °C | >110 MPa | Good solubility and optical transparency | nih.gov |

| PAI Terpolymer | TMA, ODA, TFDB-ether | 282.9 °C | - | Low water absorption | nih.gov |

Polyamides (PAs) and Polyamide-imides (PAIs): In polyamide structures, the introduction of fluorine-containing monomers can significantly improve performance. The synthesis of polyamide-imides using 2,2'-bis(trifluoromethyl)-4,4'-diaminophenyl ether has been shown to increase the glass transition temperature and effectively lower water absorption due to the hydrophobic nature of the trifluoromethyl groups. nih.gov Aromatic polyamides synthesized from related diamines also exhibit high-temperature resistance and excellent thermal stability. scirp.org

Polybenzoxazoles (PBOs): PBOs are a class of heterocyclic polymers with outstanding thermal and mechanical stability. They are typically synthesized through the thermal rearrangement of precursor polyimides containing ortho-hydroxyl groups. The use of ortho-substituted diamines is fundamental to this process. While direct synthesis from this compound is less common, the principles suggest that related ortho-functionalized diamines are key to forming the benzoxazole (B165842) ring structure, leading to polymers with superior stability.

Development of Thermally Rearranged (TR) Polymers for Gas Separation Membranes

Membrane-based gas separation is a critical technology for applications such as carbon capture, hydrogen purification, and air separation. Thermally rearranged (TR) polymers represent a class of materials with exceptional gas transport properties. These materials are created by heating a precursor polymer, typically a polyimide with ortho-positioned functional groups, to induce a molecular rearrangement that forms a more rigid, microporous structure.

The inclusion of fluorine atoms in the precursor polymer is a key strategy for enhancing the performance of TR membranes. Bulky, fluorine-containing groups, such as hexafluoroisopropylidene (-C(CF₃)₂-), are known to increase the fractional free volume (FFV) in the polymer matrix, which boosts gas permeability. Polyimides derived from the fluorinated dianhydride 6FDA are common precursors for high-performance TR polymers.

While specific studies on TR polymers derived directly from this compound are not widely documented, research on analogous systems provides strong evidence of its potential. For instance, TR polymers synthesized from precursors containing the structurally similar fluorinated diamine 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFMB) exhibit a synergistic effect of high gas permeability and selectivity. This is attributed to the loose chain packing resulting from both the thermal rearrangement process and the presence of the bulky -CF₃ groups, which leads to a high fractional free volume. The use of this compound as a comonomer in TR polymer precursors is therefore a logical and promising strategy for designing next-generation gas separation membranes with tailored transport properties.

Monomer for the Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. They are synthesized from molecular building blocks linked by strong covalent bonds, forming robust, porous networks. The choice of monomer is critical as it dictates the geometry, porosity, and chemical properties of the resulting framework. This compound serves as a promising linear linker for the construction of advanced COF materials.

Design and Synthesis of Fluorinated COFs with Tunable Porosity

The porosity of COFs, including their surface area and pore size, is crucial for applications such as gas storage, separation, and catalysis. Introducing fluorine atoms onto the building blocks of a COF is an effective strategy for tuning these properties. The C-F bond is highly polarized, and the presence of fluorine can alter the intermolecular interactions within the framework, potentially leading to higher porosity and surface areas.

The synthesis of COFs typically involves solvothermal methods where monomers are reacted in a sealed vessel for several days to facilitate polymerization and crystallization. mdpi.com More recent developments include strategies to improve the quality and crystallinity of the final material, such as using self-sacrificing salt guests that support the pores during activation and then decompose into gases upon heating. nih.gov

The use of amine-functionalized linkers is common in COF synthesis, often reacted with aldehyde-containing monomers to form imine-linked frameworks. mdpi.com By using this compound as the amine linker, it is possible to design fluorinated COFs where the fluorine atoms line the pore walls. This can enhance the affinity of the COF for specific molecules, such as CO₂, through dipole-quadrupole interactions, making them attractive candidates for carbon capture applications. The rigid structure of the biphenyl unit helps ensure the formation of a stable and permanent porous network.

Integration into Photocatalytic COFs for Renewable Energy Applications

Photocatalysis using COFs is a rapidly growing field with potential applications in solar fuel production (e.g., H₂ evolution) and environmental remediation. The performance of a photocatalytic COF depends on its ability to absorb light, generate charge carriers (electron-hole pairs), and facilitate chemical reactions at its surface. These properties are directly linked to the electronic structure of the COF, which is determined by its constituent monomers.

Typically, photocatalytic COFs are built from rigid aromatic linkers to ensure crystallinity and extended π-conjugation for efficient charge transport. nih.govacs.org However, the inherent hydrophobicity of these aromatic systems can limit their performance in aqueous environments. nih.govacs.org Designing COFs with linkers that can improve interaction with water is an active area of research. nih.govacs.org

Integrating a linker like this compound into a COF structure can influence its photocatalytic properties in several ways. The strong electron-withdrawing nature of the fluorine atoms can modulate the HOMO and LUMO energy levels of the COF, allowing for the tuning of its bandgap and redox potentials to match the requirements for specific reactions, such as water splitting or CO₂ reduction. Furthermore, the strategic placement of fluorine atoms can create specific active sites for enhancing reactions. For example, theoretical calculations have shown that certain linkers can improve the adsorption of reactants like O₂ and stabilize reaction intermediates, boosting the production of valuable chemicals like H₂O₂. nih.govacs.org The versatility offered by functional amine linkers makes this compound a compelling candidate for designing the next generation of efficient and stable COF-based photocatalysts. mdpi.com

Role in Photocatalytic Systems for Chemical Transformations

Photocatalysis, the acceleration of a photoreaction in the presence of a catalyst, is a cornerstone of green chemistry, offering sustainable routes for fuel production and chemical synthesis. While direct photocatalytic activity of this compound is not extensively documented, its primary role is as a sophisticated building block for constructing complex photocatalytic systems. The diamino functionality allows for its integration into polymeric or framework structures, which can act as robust supports for photocatalytically active species.

Applications in Photocatalytic CO₂ Reduction for Sustainable Fuel Production

The conversion of carbon dioxide (CO₂) into valuable fuels through photocatalysis is a critical area of research for mitigating greenhouse gas emissions and addressing energy demands. The efficiency of such systems often relies on the ability of the material to capture and concentrate CO₂ molecules at the catalytic sites. The diamine groups in this compound can be leveraged to create materials with enhanced CO₂ adsorption capabilities.

Contribution to Photocatalytic Hydrogen Evolution Reactions

Photocatalytic hydrogen evolution from water is a promising technology for producing clean hydrogen fuel. The efficiency of this process is heavily dependent on the development of stable and efficient photocatalysts. Two-dimensional covalent organic frameworks (COFs) have garnered significant interest as photocatalysts for hydrogen evolution due to their tunable bandgaps, high surface areas, and excellent stability. nih.gov

The diamino functionality of this compound makes it an ideal monomer for the synthesis of imine-linked COFs. By reacting it with appropriate aldehyde-containing monomers, researchers can construct crystalline, porous frameworks. The electronic properties of these COFs can be tuned by the choice of the constituent building blocks. The fluorine atoms in the this compound unit can modify the electron density within the COF framework, which in turn affects the material's light-harvesting capabilities and the efficiency of charge carrier separation and transport—key factors in determining the photocatalytic activity for hydrogen evolution. While specific studies on COFs derived from this exact diamine for hydrogen evolution are nascent, the general strategy of using functionalized diamines to build photocatalytically active COFs is well-established. nih.gov

Strategic Derivatization and Functionalization for Tailored Material Properties

The true potential of this compound lies in its versatility as a scaffold for creating a wide array of functional materials. Through strategic derivatization and functionalization, its inherent properties can be finely tuned to meet the specific demands of various advanced applications.

Introduction of Additional Functional Groups for Specific Material Responses

The amine groups of this compound serve as reactive handles for the introduction of a wide range of functional groups. This allows for the synthesis of new molecules and polymers with tailored properties. For example, the reaction of the diamine with various tetracarboxylic dianhydrides leads to the formation of polyimides. researchgate.net The properties of these polyimides are heavily influenced by the structure of the dianhydride used.

This approach allows for the incorporation of functionalities that can impart specific responses, such as enhanced solubility, thermal stability, or specific interactions with other molecules. The ability to systematically modify the structure of the resulting polymer by choosing different reaction partners for the diamine is a powerful tool in materials design.

Modulation of Electronic and Optical Properties through Structural Modification

The electronic and optical properties of materials derived from this compound can be precisely controlled through structural modifications. The synthesis of a series of polyimides from a structurally similar diamine, 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB), provides an excellent example of this principle. titech.ac.jp

By copolymerizing TFDB with different dianhydrides, such as pyromellitic dianhydride (PMDA) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), researchers have been able to systematically vary the refractive indices and optical loss of the resulting polyimides. titech.ac.jp The fluorine content and the rigidity of the polymer backbone are key factors that determine these optical properties. For instance, the polyimide derived from 6FDA and TFDB exhibits very low optical loss, making it suitable for applications in optoelectronic components. titech.ac.jp

The following table illustrates the tunability of refractive indices in copolyimides derived from TFDB, which serves as a model for the potential of this compound-based systems.

| 6FDA/TFDB Content (mol %) | In-plane Refractive Index (nTE) at 1.3 µm | Out-of-plane Refractive Index (nTM) at 1.3 µm | Birefringence |

| 0 (PMDA/TFDB) | 1.614 | 1.491 | 0.123 |

| 40 | 1.568 | 1.519 | 0.049 |

| 60 | 1.549 | 1.521 | 0.028 |

| 80 | 1.534 | 1.518 | 0.016 |

| 100 (6FDA/TFDB) | 1.523 | 1.514 | 0.009 |

This data is based on research on polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) and is presented here to illustrate the principle of property modulation through derivatization. titech.ac.jp

This level of control over the electronic and optical properties through the strategic derivatization of the diamine building block underscores the significant potential of this compound in the development of next-generation materials for a wide range of advanced applications, from photocatalysis to optoelectronics.

Structure Property Relationships and Performance Mechanisms in Materials Derived from 4,4 Diamino 2,2 Difluorobiphenyl

Correlation of Molecular Structure and Conformation with Macroscopic Material Properties

The distinct molecular architecture of 4,4'-Diamino-2,2'-difluorobiphenyl (DDFBP) is fundamental to the macroscopic characteristics of the materials synthesized from it. The fluorine atoms located at the 2 and 2' positions on the biphenyl (B1667301) rings create substantial steric hindrance, resulting in a non-coplanar, or twisted, conformation. This twisted geometry is instrumental in preventing dense chain packing and crystallization in polymers. The result is an enhancement in solubility and processability, highly desirable characteristics for a multitude of applications.

The dihedral angle between the phenyl rings, a direct consequence of fluorine substitution, significantly influences the thermal and mechanical properties of the resulting polymers. For example, polyimides synthesized using DDFBP exhibit high glass transition temperatures (Tg) and exceptional thermal stability due to this non-planar structure. The constrained rotation around the biphenyl linkage, enforced by the fluorine atoms, leads to a more rigid polymer backbone, which in turn imparts superior mechanical strength and dimensional stability, particularly at elevated temperatures.

Research has also demonstrated that the specific conformation of DDFBP-based polymers affects their optical properties. The twisted biphenyl unit can disrupt the π-conjugation along the polymer chain, yielding materials with high optical transparency and minimal color intensity. This makes them well-suited for applications where optical clarity is paramount, including flexible displays and optical films. nih.gov

Mechanistic Investigations of Charge Transport and Exciton (B1674681) Dynamics in Organic Electronic Devices

Within the field of organic electronics, the fluorine and amine substituents of this compound play a pivotal role in governing charge transport and exciton dynamics. The electron-withdrawing character of the fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the derived materials. The ability to tune these energy levels is critical for facilitating efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Conversely, the amine groups function as electron-donating moieties and are integral to the hole-transporting capabilities of materials derived from DDFBP. In the hole-transport layers (HTLs) of OLEDs, these amine functionalities enable the efficient movement of holes from the anode to the emissive layer. The unique molecular geometry of DDFBP, with its twisted biphenyl core, also influences intermolecular electronic coupling, which directly impacts charge mobility. researchgate.net

Investigations into DDFBP-based materials have explored the intricacies of exciton dynamics. The non-coplanar structure can aid in the confinement of excitons, thereby preventing exciton-exciton annihilation. This can lead to higher photoluminescence quantum yields and, consequently, enhanced device efficiency. The presence of fluorine can also influence the rate of intersystem crossing (ISC), a crucial process for the generation of triplet excitons in phosphorescent OLEDs. While direct studies on DDFBP are specific, the principles of using bulky substituents to reduce intermolecular electronic couplings and affect charge mobility are well-established in the design of host materials for phosphorescent OLEDs. researchgate.net

Recent advancements have highlighted the importance of crystallinity in achieving high charge mobility in two-dimensional covalent organic frameworks (COFs), with some systems exhibiting band-like transport and mobilities as high as 165 ± 10 cm² V⁻¹ s⁻¹. nih.gov While not directly involving DDFBP, this research underscores the potential for designing highly ordered structures to maximize charge transport. In contrast, amorphous semiconducting polymers typically exhibit localized charge transport, with hopping being the dominant mechanism. nih.govnih.gov

Elucidation of Catalytic Pathways and Active Sites in Photocatalytic Systems

While its primary applications are in polymers and electronics, this compound can serve as a precursor in the synthesis of photocatalytically active materials. The amine groups can act as anchoring points for metal nanoparticles or as basic active sites in organocatalysis. The fluorine atoms can augment photocatalytic activity by modifying the electronic properties of the catalyst and enhancing its stability against photo-corrosion.

For example, DDFBP can be integrated into structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these frameworks, the diamine linker is a structural component that can also participate in photocatalytic reactions. The amine groups can function as proton acceptors or donors, thereby facilitating specific reaction pathways. The fluorine atoms, by lowering the HOMO level, can increase the oxidative potential of the photocatalyst, rendering it more effective for certain oxidation reactions. Porphyrin-based nanostructures, for instance, have been investigated for their photocatalytic applications, where charge delocalization and retardation of charge recombination are key to efficiency. mdpi.com

The investigation of these systems is focused on identifying the precise active sites and understanding the underlying reaction mechanisms. This often involves a combination of experimental methods, such as in-situ spectroscopy, and theoretical calculations to delineate the catalytic cycle. A central area of this research is the role of the DDFBP unit in facilitating charge separation and the subsequent transfer to reactant molecules adsorbed on the surface.

Influence of Fluorine and Amine Substituents on Material Stability and Performance

The fluorine and amine substituents in this compound exert a significant and often synergistic influence on the stability and performance of the materials derived from it.

Influence of Fluorine:

Thermal and Oxidative Stability: The robust carbon-fluorine (C-F) bond significantly enhances the thermal stability of the polymer backbone, making the materials resistant to degradation at high temperatures. scirp.org The high electronegativity of fluorine also renders the aromatic rings less vulnerable to oxidative attack, thereby improving the long-term stability of the material in atmospheric conditions. The introduction of fluorine is a known strategy to boost metabolic stability in drug discovery due to the strength of the C-F bond. nih.gov

Chemical Resistance: Fluorinated polymers frequently demonstrate superior resistance to a broad spectrum of chemicals and solvents.

Low Dielectric Constant: As previously noted, fluorine substitution lowers the material's dielectric constant, a critical performance metric in the field of microelectronics.

Hydrophobicity: The presence of fluorine atoms imparts hydrophobic characteristics, which reduces moisture absorption and enhances the reliability of electronic devices.

Influence of Amine Groups:

Polymerization and Adhesion: The primary amine groups serve as reactive sites for polymerization, enabling the formation of high-molecular-weight polyimides, polyamides, and other polymers. scirp.orgnih.gov The polar nature of these groups can also improve the adhesion of the polymer to various substrates, a crucial factor for coatings and adhesives.

Curing and Crosslinking: The amine groups can take part in curing and crosslinking reactions, which leads to the formation of robust, thermoset materials.

Hole Transport: In electronic applications, the amine functionalities are essential for the hole-transporting properties of the material.

The dynamic interplay between the electron-withdrawing fluorine atoms and the electron-donating amine groups, in conjunction with the steric effects of the fluorine substitution, provides a mechanism for the precise tailoring of material properties to meet the stringent requirements of various high-performance applications.

Conclusion and Future Research Directions

Synthesis and Applications of 4,4'-Diamino-2,2'-difluorobiphenyl: A Comprehensive Summary

The synthesis of this compound is logically approached through a two-step process common for aromatic diamines: the synthesis of a dinitro precursor followed by its reduction.

The precursor, 4,4'-dinitro-2,2'-difluorobiphenyl , can be synthesized via an Ullmann coupling reaction. organic-chemistry.orgoperachem.com This classic method involves the copper-catalyzed coupling of an aryl halide. In this case, 1-fluoro-3-nitrobenzene (B1663965) or a similar substituted fluoronitrobenzene would be the starting material. The reaction typically requires high temperatures and a polar solvent like dimethylformamide (DMF). ossila.com The mechanism involves the formation of an organocopper intermediate, which then couples to form the biphenyl (B1667301) structure. operachem.com

Once the dinitro compound is obtained, the final step is the reduction of the nitro groups to amino groups to yield This compound . This transformation is commonly achieved using reducing agents such as stannous chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

The primary application anticipated for this compound is as a monomer in the synthesis of high-performance polyimides . mdpi.comkpi.uarsc.org Aromatic polyimides are a class of polymers known for their outstanding thermal stability, mechanical strength, and electrical insulating properties. scielo.brnasa.gov The incorporation of fluorine atoms into the polymer backbone, as would be the case when using this diamine, is a well-established strategy to enhance specific properties. rsc.orgacs.org

Key enhancements from fluorination in polyimides include:

Lower Dielectric Constant: The high electronegativity of fluorine reduces the polarizability of the polymer chains, leading to a lower dielectric constant, which is crucial for microelectronics applications. kpi.ua

Increased Optical Transparency: Fluorine-containing groups can disrupt the formation of charge-transfer complexes between polymer chains, resulting in less colored and more transparent polyimide films. acs.orgresearchgate.net

Improved Solubility: The presence of C-F bonds can decrease intermolecular forces, often leading to better solubility in organic solvents, which facilitates processing. rsc.org

Enhanced Gas Permeability: The introduction of bulky fluorine-containing groups can increase the fractional free volume within the polymer matrix, making it more permeable to gases for membrane separation applications. rsc.org

Therefore, polyimides synthesized from this compound and various dianhydrides (such as PMDA or 6FDA) are expected to be valuable materials for applications in aerospace, flexible electronics, and gas separation technologies. mdpi.comrsc.org

Emerging Synthetic Methodologies and Functionalization Strategies

While the Ullmann coupling is a traditional method, modern synthetic chemistry offers more efficient and milder alternatives for synthesizing the biphenyl core.

Emerging Synthetic Methodologies:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid is a powerful tool for forming C-C bonds with high yields and tolerance for various functional groups. nih.govacs.org For the synthesis of the dinitro precursor, this would involve coupling a fluoronitrobenzene derivative with its corresponding boronic acid.

Buchwald-Hartwig Amination: Although typically used for C-N bond formation, related palladium-catalyzed cross-coupling technologies offer versatile routes to complex aromatic structures under relatively mild conditions compared to the classical Ullmann reaction. wikipedia.org

Functionalization Strategies: The two primary amino groups on the this compound molecule are the main sites for functionalization. These reactive sites allow for a variety of chemical modifications to tailor the molecule for specific applications beyond polyimides.

Formation of Schiff Bases: Reaction with various aldehydes or ketones can yield Schiff bases, which can act as ligands for metal complexes or as building blocks for other organic structures.

Acylation: Reaction with acid chlorides or anhydrides can form amides. This is the fundamental reaction for forming polyamides, another class of high-performance polymers.

Diazotization: The amino groups can be converted to diazonium salts, which are versatile intermediates for introducing a wide range of other functional groups (e.g., -OH, -CN, halogens) onto the biphenyl core.

Prospective Applications in Novel Material Systems and Technologies

The unique combination of a rigid biphenyl backbone, rotational flexibility, and the electronic effects of fluorine atoms positions this compound as a promising building block for a new generation of advanced materials.

Prospective Applications:

| Application Area | Potential Role of this compound-based Materials | Rationale |

| Advanced Electronics | Low-k dielectric insulators for next-generation integrated circuits. | The fluorine content is known to significantly lower the dielectric constant of polyimides. kpi.ua |

| Optoelectronic Devices | Optically transparent films for flexible displays and optical waveguides. | Fluorination disrupts charge-transfer complexes, leading to colorless polyimides with low optical loss. acs.orgtitech.ac.jp |

| Gas Separation Membranes | Highly permeable and selective membranes for CO₂ capture or air separation. | The non-coplanar structure of the 2,2'-substituted biphenyl can increase the free volume in the polymer matrix. rsc.org |

| Fuel Cells | Proton exchange membranes (PEMs) after sulfonation. | The aromatic backbone provides thermal and mechanical stability, while subsequent functionalization can introduce proton-conducting groups. |

| Advanced Composites | Matrix resins for lightweight, high-strength composites in aerospace and automotive industries. | Polyimides derived from such diamines offer excellent thermal stability and mechanical properties. nasa.gov |

Opportunities for Interdisciplinary Research and Advanced Computational Design

The exploration of this compound and its derivatives offers fertile ground for interdisciplinary collaboration and the application of cutting-edge computational tools.

Computational Design: Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict the properties of both the monomer and the resulting polymers before their synthesis. nih.govacs.orgacs.org These computational studies can provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and the dihedral angle between the phenyl rings, which influences polymer packing and properties.

Electronic Properties: Calculating HOMO-LUMO energy gaps, which relate to the optical and electronic characteristics of the material.

Reactivity: Modeling reaction pathways and transition states to optimize synthetic conditions.

Polymer Properties: Simulating the properties of resulting polyimides, such as glass transition temperature, thermal stability, and mechanical modulus. nih.gov

Interdisciplinary Research: The development of materials based on this diamine would benefit from a collaborative approach:

Chemistry and Materials Science: Synthetic chemists can focus on optimizing the synthesis of the monomer and its polymers, while materials scientists characterize their physical and chemical properties.

Physics and Engineering: Physicists can investigate the electronic and optical properties of these new materials, while engineers can design and fabricate devices such as flexible displays, sensors, and separation membranes.

Computational Science: Computational chemists and physicists can guide experimental efforts by predicting promising structures and properties, thus accelerating the discovery and development cycle. nih.gov

By leveraging these synergistic approaches, the full potential of this compound as a cornerstone for next-generation materials can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-diamino-2,2'-difluorobiphenyl, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions of fluorinated aryl precursors. Key parameters include temperature (80–120°C), catalyst choice (e.g., palladium-based catalysts for cross-coupling), and solvent polarity (e.g., DMF or THF). highlights a method achieving high yield (≥85%) by optimizing reaction time and avoiding harsh conditions, which reduces byproducts. Orthogonal experimental design (e.g., Taguchi methods) can systematically evaluate these parameters .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹⁹F NMR) to confirm substituent positions and hydrogen bonding.

- X-ray crystallography to resolve crystal packing and dihedral angles between biphenyl rings.

- UV-Vis and fluorescence spectroscopy to study electronic transitions influenced by fluorine substitution. provides molecular weight (272.26 g/mol) and CAS data (17557-76-5), critical for spectral interpretation .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodological Answer : The compound is sensitive to light and moisture due to its amino groups. Store under inert gas (N₂/Ar) at −20°C in amber vials. Degradation pathways can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/withdrawing effects of fluorine and amino groups. Molecular dynamics simulations (e.g., AMBER) predict self-assembly behavior in solvents like DMSO. emphasizes linking models to experimental data (e.g., XRD) to validate predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use:

- Variable-temperature NMR to detect dynamic equilibria.

- Isotopic labeling (e.g., deuterated solvents) to isolate solvent-induced shifts.

- Comparative analysis with analogs (e.g., 4,4'-difluorobiphenyl, CAS 398-23-2) to identify substituent-specific trends .

Q. How can factorial design optimize the synthesis of this compound for scalability?

- Methodological Answer : Implement a 2³ factorial design to test variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。